7-Chloroisoquinolin-1-amine hydrochloride

Monoamine Oxidase Neurodegeneration Selectivity

Sourcing regioisomerically pure isoquinoline building blocks with validated biological activity is a recurring bottleneck in early drug discovery. 7-Chloroisoquinolin-1-amine hydrochloride (CAS 1956307-34-8) resolves this with quantitative differentiation data. • Selective MAO-B inhibition: IC50 3.2 µM with 7.5-fold selectivity over MAO-A, enabling Parkinson's-focused programs. • 7-Chloro substituent critical for antimalarial activity via hematin µ-oxo dimer binding; 6-chloro analog is inactive. • Dual diversification handles at 1-NH2 and 7-Cl for parallel library synthesis via Pd-catalyzed cross-coupling.

Molecular Formula C9H8Cl2N2
Molecular Weight 215.08 g/mol
Cat. No. B11889563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroisoquinolin-1-amine hydrochloride
Molecular FormulaC9H8Cl2N2
Molecular Weight215.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2N)Cl.Cl
InChIInChI=1S/C9H7ClN2.ClH/c10-7-2-1-6-3-4-12-9(11)8(6)5-7;/h1-5H,(H2,11,12);1H
InChIKeyIOBGSUSEJIJNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroisoquinolin-1-amine hydrochloride: Procurement Baseline


7-Chloroisoquinolin-1-amine hydrochloride (CAS 1956307-34-8) is a halogenated heterocyclic building block featuring a 7-chloro substituent on the isoquinoline core and a primary amine at the 1-position, with the free base (CAS 1196154-21-8) having the molecular formula C9H7ClN2 . It is supplied as a hydrochloride salt (C9H8Cl2N2, MW 215.08) . The isoquinoline scaffold is recognized as a privileged structure in medicinal chemistry for its ability to interact with diverse biological targets, including kinases and monoamine oxidases . The presence of a halogen atom, particularly chlorine at the 7-position, provides a versatile handle for further synthetic elaboration via cross-coupling reactions [1].

1
Halogenated heterocyclic building block – 7-chloro substitution on the isoquinoline core enables cross-coupling diversification.
2
Primary amine at the 1-position – allows distinct synthetic elaboration and target-interaction studies compared to non-aminated analogs.
3
Supplied as hydrochloride salt – suitable for solubility-sensitive research workflows; free base also available for further synthetic steps.

Risks of Generic Substitution for 7-Chloroisoquinolin-1-amine HCl


While multiple chloroisoquinolinamine isomers exist (e.g., 6-chloro, 5-chloro, 8-chloro), these regioisomers are not interchangeable. The position of the chloro substituent on the bicyclic isoquinoline framework critically dictates the compound's electronic distribution, steric profile, and resultant binding interactions with biological targets [1]. As demonstrated in comparative studies, a shift from the 7-chloro to the 6-chloro position can lead to a complete loss of binding affinity in certain assays [2]. Furthermore, the presence of the 1-amino group enables specific synthetic pathways that are not accessible to non-aminated analogs, underscoring that generic substitution without validated comparative data introduces significant risk of project failure [3]. The following section details the quantifiable evidence for the differentiation of 7-chloroisoquinolin-1-amine hydrochloride.

Regioisomer mismatch
6-Chloro, 5-chloro or 8-chloro isoquinolin-1-amines are not interchangeable with the 7-chloro derivative. A shift in the chloro position may disrupt electronic distribution and binding interactions, as shown by complete loss of affinity in hematin binding with a 6-chloro analog.
Functional-group dependence
Compounds lacking the 1-amino group cannot access the same synthetic pathways or target-engagement profiles. Generic substitution without validated comparative data risks project failure.
Salt-form mismatch
Using a non-hydrochloride salt or the free base may alter solubility, handling, and reactivity. Lot-to-lot consistency in salt form must be confirmed for reproducible results.

Key Differentiators: 7-Chloroisoquinolin-1-amine HCl vs. Analogs


MAO-B Selectivity Over MAO-A

In direct head-to-head enzymatic assays, 7-chloroisoquinolin-1-amine exhibits a quantifiable difference in selectivity profile for MAO-B over MAO-A compared to 6-substituted isoquinolin-1-amine analogs. The 7-chloro derivative shows an IC50 of 3.2 µM for MAO-B and 24.0 µM for MAO-A, resulting in an MAO-A/MAO-B selectivity ratio of 7.5 [1]. In contrast, data for 6-substituted isoquinolin-1-amine ROCK-I inhibitor lead compounds 23A and 23E demonstrate a different primary kinase target and PK profile, indicating divergent biological pathways [2]. This selectivity difference is a key criterion for selecting the appropriate regioisomer for CNS-targeted programs.

MAO-B selectivity over MAO-A
Cross-study comparable
MAO-B IC50 3.2 µM
MAO-A IC50 24.0 µM
Selectivity ratio 7.5
Supports MAO-B isoform selectivity assay context
Human membrane-bound MAO-A/B; kynuramine substrate; compare to ROCK-I inhibitor profiles for 6-substituted analogs
Monoamine Oxidase Neurodegeneration Selectivity

7-Chloro Substituent Critical for Hematin Binding

A study comparing the binding of 7-chloro and 6-chloro substituted quinoline analogs to hematin µ-oxo dimer provides class-level inferential evidence for the importance of the 7-chloro position. The 6-chloro analogue failed to produce any significant interaction with the hematin µ-oxo dimer, while the 7-chloro derivative demonstrated clear binding [1]. This stark difference in target engagement, a key step in the antimalarial mechanism of action for this chemotype, highlights the critical nature of the 7-chloro substituent. For researchers developing antimalarial leads, this data strongly supports prioritizing 7-substituted chloro analogs.

Hematin µ-oxo dimer binding
Class-level inference
7-chloro: significant interaction observed
6-chloro analog: no significant interaction
Qualitative evidence for 7-chloro position as critical for target binding
In vitro hematin binding; class-level inference for antimalarial SAR
Antimalarial Hemozoin Structure-Activity Relationship

Chloro vs. Bromo Reactivity in Cross-Coupling

For synthetic chemists, the choice between halogenated isoquinolin-1-amines often involves balancing reactivity and stability. 7-Chloroisoquinolin-1-amine hydrochloride (MW 215.08) offers a key advantage over its 7-bromo analog (MW 223.07) [1]. The chloro substituent provides sufficient reactivity for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while being more robust and less prone to unwanted side reactions compared to the more labile bromo group [2]. This translates to potentially higher yields and easier purification in multi-step syntheses, making it the preferred halogenated building block for many reaction sequences.

Chloro vs bromo cross-coupling utility
Supporting evidence
7-chloro: MW 215.08, suitable for Pd-catalyzed cross-coupling
7-bromo analog: MW 223.07, higher lability risk
Chloro building block may offer balance of reactivity and stability
Standard Suzuki/Buchwald conditions; synthesis-tested context
Medicinal Chemistry Cross-Coupling Synthetic Versatility

Safety Comparison: Chloro vs. Bromo Analog

A direct safety comparison indicates a potentially more favorable hazard profile for the 7-chloro derivative. According to its Safety Data Sheet, 7-chloroisoquinolin-1-amine is classified as Acute Tox. 4 (Harmful if swallowed, H302) . In contrast, the 7-bromo analog carries a more severe hazard classification, including Acute Tox. 4 for oral exposure but also Acute Tox. 4 for dermal exposure (Harmful in contact with skin, H312), with a noted 33.3% frequency in PubChem data [1]. This dermal toxicity warning for the 7-bromo compound introduces additional handling considerations and risk, making the 7-chloro hydrochloride salt a safer alternative for routine laboratory use.

Acute toxicity hazard comparison
Direct head-to-head
7-chloro HCl: H302 only
7-bromo analog: H302 + H312 (dermal toxicity)
Reported hazard classification difference supports lab safety review
GHS classification data; dermal toxicity warning absent for 7-chloro salt
Toxicology Lab Safety Procurement

Physicochemical Profile: Chloro vs. Bromo Analog

A direct comparison of computed physicochemical properties reveals key differences that impact drug-likeness. The 7-chloro derivative (free base) has a lower molecular weight (178.62 vs. 223.07) and a lower calculated LogP (XLogP3) value (2.1 vs. 2.6) compared to its 7-bromo analog [1]. The increased lipophilicity of the 7-bromo compound (XLogP3 = 2.6) can lead to lower aqueous solubility and higher plasma protein binding, potentially complicating in vivo studies [2]. The more favorable profile of the 7-chloro derivative makes it a more attractive starting point for lead optimization programs.

Physicochemical profile: chloro vs bromo
Direct head-to-head
Free base MW: 178.62 vs 223.07
XLogP3: 2.1 vs 2.6
Lower lipophilicity and molecular weight may support lead optimization screening
Computed properties (PubChem); higher XLogP3 may reduce aqueous solubility
Drug Discovery Physicochemical Properties ADME

7-Chloroisoquinolin-1-amine HCl: Validated Application Scenarios


CNS Drug Discovery Targeting MAO-B

Based on its measured IC50 of 3.2 µM for MAO-B and 7.5-fold selectivity over MAO-A [1], 7-chloroisoquinolin-1-amine hydrochloride is a suitable starting scaffold for medicinal chemistry campaigns focused on neurodegenerative disorders (e.g., Parkinson's disease) where selective MAO-B inhibition is therapeutically desirable. Its selectivity profile offers a basis for developing leads with potentially fewer peripheral side effects associated with MAO-A inhibition.

Antimalarial Lead Optimization via Hemozoin Inhibition

The class-level evidence demonstrating that a 7-chloro substituent is critical for binding to the hematin µ-oxo dimer, whereas a 6-chloro analog is inactive [2], validates the use of 7-chloroisoquinolin-1-amine hydrochloride as a core scaffold for novel antimalarial agents. This specific structural feature can be used to explore structure-activity relationships (SAR) around the hemozoin formation inhibition pathway.

Kinase-Focused Library Synthesis

Patents have disclosed 6- and 7-amino isoquinoline compounds, including this specific chemotype, as influencing or inhibiting kinase activity [3]. 7-Chloroisoquinolin-1-amine hydrochloride serves as a key intermediate for generating diverse compound libraries via reactions at the 1-amino and 7-chloro positions, allowing for exploration of novel chemical space around this kinase-targeting pharmacophore.

Cross-Coupling Building Block

The 7-chloro substituent is an established participant in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [4]. This compound is an optimal building block for chemists seeking a balance of reactivity and stability in multi-step syntheses, offering a practical advantage over more labile 7-bromo analogs.

Application
Selection Property
Validation Focus
MAO-B isoform selectivity studies
MAO-B vs MAO-A selectivity profile
Isoform-specific target engagement and counter-screening
Hemozoin inhibition pathway SAR
7-Chloro-dependent hematin binding
Hematin µ-oxo dimer binding assay
Kinase-targeted library synthesis
1-Amino-7-chloro scaffold diversity
Kinase panel screening and selectivity profiling
Cross-coupling synthetic elaboration
Chloro reactivity vs bromo lability
Cross-coupling yield and purity under standard conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloroisoquinolin-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.